

# understanding degradation pathways in formamidinium iodide solar cells

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## *Compound of Interest*

Compound Name: *Formamidinium iodide*

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## Technical Support Center: Formamidinium Iodide Solar Cells

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in understanding and mitigating degradation pathways in **formamidinium iodide** (FAI)-based perovskite solar cells.

## Troubleshooting Guides

This section addresses common issues encountered during the fabrication and testing of FAI solar cells, offering potential causes and solutions.

Issue	Observation	Potential Causes	Recommended Actions & Troubleshooting
Rapid Efficiency Drop in Ambient Air	Significant decrease in power conversion efficiency (PCE) within hours or days of exposure to ambient conditions. The perovskite film may turn yellow.	Moisture-Induced Degradation: FAI perovskites are highly susceptible to moisture, leading to the formation of lead iodide (PbI <sub>2</sub> ) and volatilization of formamidinium iodide (FAI). <sup>[1]</sup> The interaction of water and oxygen can accelerate this degradation. <sup>[1]</sup>	1. Control Fabrication Environment: Fabricate and encapsulate devices in an inert atmosphere (e.g., nitrogen-filled glovebox) with low relative humidity (RH). 2. Encapsulation: Use high-quality encapsulation with materials like glass/glass with epoxy resin or sputtered inorganic barrier layers to prevent moisture ingress. <sup>[1]</sup> 3. Compositional Engineering: Incorporate hydrophobic cations or additives. For instance, adding phenethylammonium iodide (PEAI) can act as a barrier against moisture. <sup>[1]</sup>
Phase Segregation and Yellowing Under Illumination	Appearance of yellow, photo-inactive $\delta$ -phase FAPbI <sub>3</sub> within the dark, photoactive $\alpha$ -phase perovskite	Inherent Phase Instability: The desired $\alpha$ -phase of FAPbI <sub>3</sub> is metastable at room temperature and can spontaneously convert	1. Compositional Stabilization: Introduce other cations (e.g., Cesium (Cs <sup>+</sup> ), Methylammonium

film, often accelerated by light.[2]

to the  $\delta$ -phase.[2][3] This transition is often initiated at grain boundaries and defect sites.[4] Light-Induced Degradation: Illumination can provide the thermodynamic driving force for phase segregation, especially in mixed-cation perovskites.[5][6]

(MA<sup>+</sup>) or halides (e.g., Bromide (Br<sup>-</sup>)) to stabilize the  $\alpha$ -phase. [3][7][8] For example, Cs0.05(MA0.17FA0.83)0.95Pb(I0.83Br0.17)3 has shown improved stability.[9] 2. Additive Engineering: Use additives like methylenediammonium dichloride (MDACl<sub>2</sub>), which can degrade to form species that stabilize the  $\alpha$ -phase.[10] 3. Substrate Templating: Utilize 2D perovskites as templates to guide the growth of stable FAPbI<sub>3</sub> films.[11]

Performance Loss at Elevated Temperatures	Degradation of device performance when operated or stored at high temperatures (e.g., 60-85 °C).	Thermal Decomposition: FAI-based perovskites can decompose at elevated temperatures, releasing volatile products like iodine (I <sub>2</sub> ) vapor, hydrogen cyanide (HCN), and sym-triazine.[12][13][14][15] The release of I <sub>2</sub> vapor can lead to an autocatalytic degradation process. [12][16] Interfacial	1. Reduce Iodine Content: Formulations with reduced iodine content may exhibit enhanced thermal stability.[12][16] 2. Cation Selection: Formamidinium is generally more thermally resilient than methylammonium.[13][15] 3. Encapsulation: Proper encapsulation is crucial to contain volatile degradation
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Reactions: Degradation can initiate from the perovskite bulk rather than just the interfaces, but reactions at the charge transport layers can also contribute.[12][16]

products and prevent further reactions.[17]

#### Formation of Voids and Pinholes

Observation of microscopic voids or pinholes in the perovskite film, particularly at the buried interface with the hole transport layer (HTL).

1. Additive-Assisted Crystallization: Employ additives like MACI to improve the crystallization process and reduce the formation of voids.[18]

2. Solvent Engineering: Optimize the solvent system and annealing process to promote uniform and dense film formation.

3. Interfacial Modification: Modify the HTL surface to improve the wettability and adhesion of the perovskite precursor solution.

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Inconsistent Device Performance	<p>High variability in PCE and other photovoltaic parameters between devices fabricated under seemingly identical conditions.</p> <p>Sensitivity to Processing Conditions: The final perovskite film quality is highly sensitive to subtle variations in the fabrication environment, such as humidity and temperature.[9][19]</p> <p>Precursor Degradation: FAI precursors can degrade during storage or in solution, affecting the stoichiometry and quality of the resulting perovskite film.[20][21]</p>	<p>1. Strict Environmental Control: Maintain tight control over temperature and humidity during fabrication.</p> <p>2. Fresh Precursors: Use fresh, high-purity precursor materials and prepare solutions shortly before use.</p> <p>3. Standardized Protocols: Develop and adhere to standardized and reproducible fabrication protocols.</p>
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## Frequently Asked Questions (FAQs)

### 1. What are the primary degradation pathways for **formamidinium iodide** (FAI) solar cells?

The primary degradation pathways for FAI solar cells are driven by environmental stressors:

- **Moisture:** FAI perovskites readily react with water, leading to the decomposition of the perovskite structure into lead iodide (PbI<sub>2</sub>) and the release of volatile FAI.[1] This process is often visible as a color change from dark brown/black (photoactive  $\alpha$ -phase) to yellow (inactive  $\delta$ -phase and PbI<sub>2</sub>).[1][2]
- **Heat:** At elevated temperatures, FAI perovskites can undergo thermal decomposition.[13][15] This can release volatile species such as iodine (I<sub>2</sub>) vapor, which can then accelerate further degradation in an autocatalytic cycle.[12][14][16]
- **Light:** Light can exacerbate other degradation mechanisms. For instance, it can provide the energy for ion migration and phase segregation, particularly in mixed-halide or mixed-cation

perovskites.[5][6] The combination of heat and light is particularly detrimental.[12][14]

- Inherent Phase Instability: The desired black, photoactive  $\alpha$ -phase of FAPbI<sub>3</sub> is metastable at room temperature and can spontaneously convert to the yellow, photo-inactive  $\delta$ -phase.[2][3]

## 2. How can I stabilize the photoactive $\alpha$ -phase of FAPbI<sub>3</sub>?

Stabilizing the  $\alpha$ -phase is crucial for long-term device performance. Several strategies are effective:

- Compositional Engineering:
  - A-site Cation Mixing: Incorporating smaller cations like methylammonium (MA $+$ ), cesium (Cs $+$ ), or rubidium (Rb $+$ ) can improve the tolerance factor and stabilize the perovskite crystal structure.[3][7]
  - X-site Halide Mixing: Partial substitution of iodide (I $-$ ) with bromide (Br $-$ ) can also enhance phase stability, though it may slightly increase the bandgap.[8]
- Additive Engineering: The addition of small amounts of certain compounds to the precursor solution can direct the crystallization process and passivate defects. Methylammonium chloride (MACl) and methylenediammonium dichloride (MDACl<sub>2</sub>) are commonly used additives.[10][19]
- Dimensionality Control: Introducing larger organic cations to form 2D/3D mixed perovskite structures can improve stability by acting as a protective barrier against environmental factors.[11][22]

## 3. What is the role of iodine vapor in the degradation process?

Under combined heat and light stress, FAI perovskites can release iodine (I<sub>2</sub>) vapor.[12][14][23] This I<sub>2</sub> vapor can then react with the perovskite material, leading to further decomposition. This creates a self-propagating, autocatalytic degradation cycle that can cause significant damage, including the formation of porous PbI<sub>2</sub> regions and even rupture of the top electrode due to pressure buildup.[12][16]

#### 4. How does humidity affect mixed-cation FAI perovskites?

Even with mixed cations, humidity remains a significant challenge. In FA-Cs mixed-cation perovskites, for example, exposure to both light and high humidity can lead to a multi-step degradation process. This includes phase separation into Cs-rich and FA-rich domains, followed by the evaporation of FAI, leaving behind  $\text{PbI}_2$ .<sup>[4]</sup>

#### 5. What are some key characterization techniques to study degradation?

To understand the degradation mechanisms in your FAI solar cells, a combination of techniques is recommended:

- X-Ray Diffraction (XRD): To monitor changes in the crystal structure, such as the transition from the  $\alpha$ -phase to the  $\delta$ -phase or the formation of  $\text{PbI}_2$ .<sup>[12][24]</sup>
- Scanning Electron Microscopy (SEM): To observe changes in the film morphology, such as the formation of pinholes, cracks, or the growth of new crystalline phases on the surface.
- Photoluminescence (PL) and Electroluminescence (EL) Imaging: To visualize spatial variations in performance and identify areas of non-radiative recombination, which often correspond to degraded regions.<sup>[12]</sup>
- Mass Spectrometry: To identify volatile degradation products released from the solar cell under stress, such as  $\text{I}_2$ , HCN, and sym-triazine.<sup>[13][15]</sup>

## Experimental Protocols

### Protocol 1: Accelerated Thermal Degradation Study

Objective: To assess the thermal stability of FAI-based perovskite solar cells.

Methodology:

- Fabricate a batch of FAI-based solar cells, including a control group.
- Measure the initial performance (J-V curve, EQE) of all devices.

- Place the experimental group of unencapsulated or encapsulated devices on a hotplate in a nitrogen-filled glovebox or a temperature-controlled chamber.
- Set the temperature to a constant stress level (e.g., 85 °C).
- At regular intervals (e.g., 1, 5, 10, 24, 48 hours), remove a subset of devices and allow them to cool to room temperature.
- Measure their J-V characteristics and EQE spectra.
- Perform post-mortem analysis (XRD, SEM) on degraded devices to identify changes in crystal structure and morphology.
- Plot the normalized PCE, Voc, Jsc, and Fill Factor as a function of aging time to quantify the degradation rate.

#### Protocol 2: Moisture-Induced Degradation Study

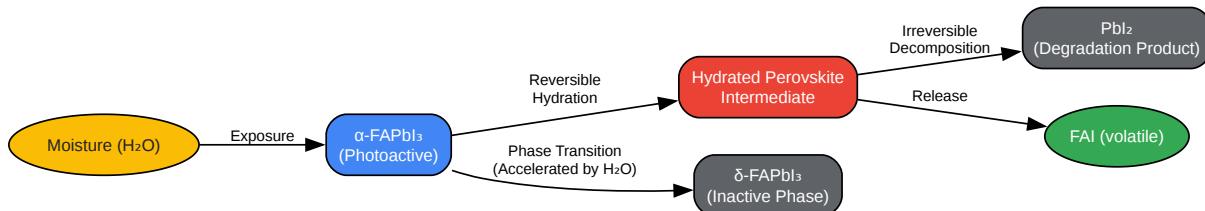
Objective: To evaluate the stability of FAI solar cells against humidity.

##### Methodology:

- Measure the initial performance of freshly fabricated devices.
- Place the devices in a humidity-controlled chamber. Set the relative humidity (RH) to a specific level (e.g., 50% or 85%).
- Maintain the devices in the dark at a constant temperature (e.g., 25 °C).
- Periodically remove the devices and measure their performance parameters.
- Visually inspect the perovskite film for any color change.
- Use XRD to track the potential formation of the  $\delta$ -phase FAPbI<sub>3</sub> and PbI<sub>2</sub>.
- Compare the stability of encapsulated versus unencapsulated devices to assess the effectiveness of the encapsulation method.

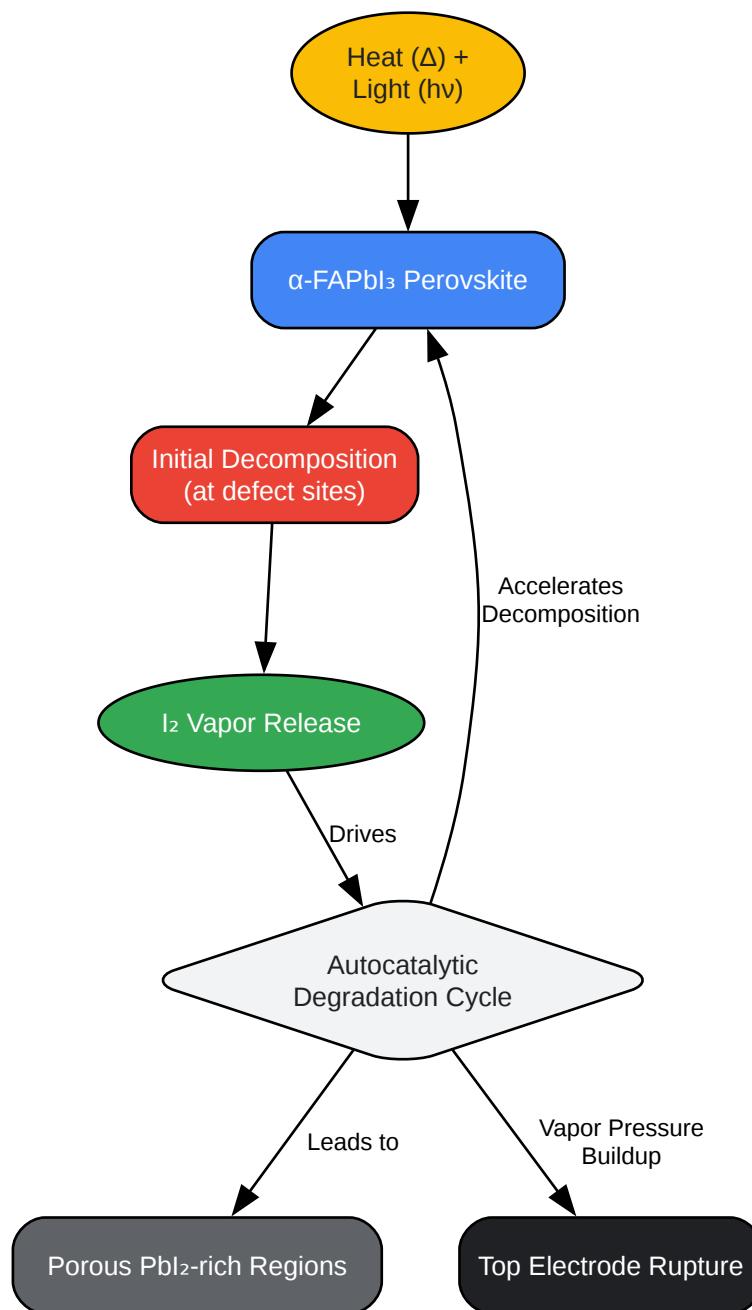
# Visualizing Degradation Pathways

Below are diagrams illustrating key degradation pathways in FAI solar cells.



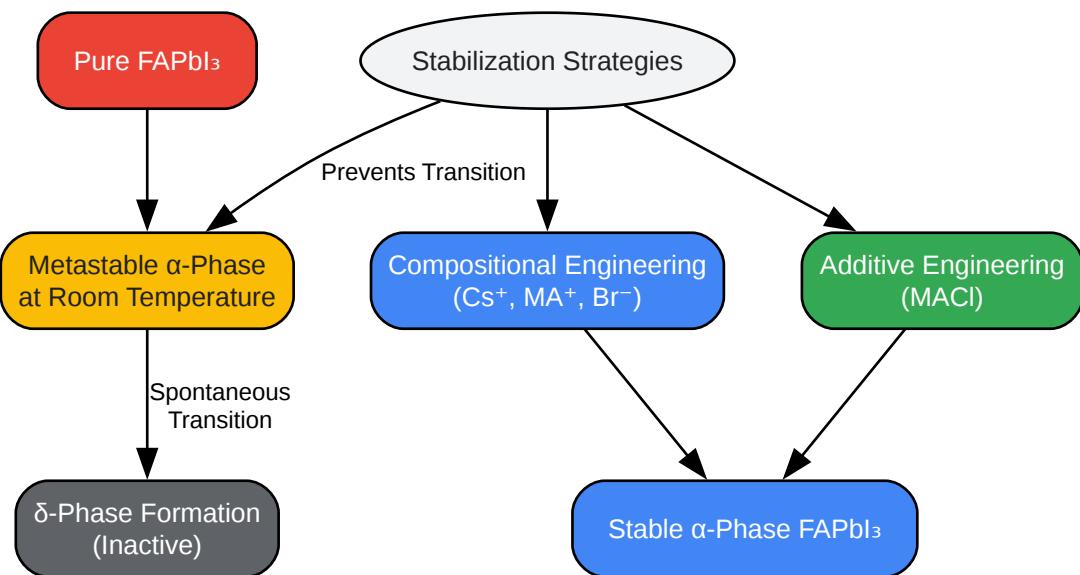
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Caption: Moisture-induced degradation pathway in FAPbI<sub>3</sub> solar cells.



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Caption: Combined heat and light-induced autocatalytic degradation.

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Caption: Logic for stabilizing the  $\alpha$ -phase of FAPbI3.

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